molecular formula C10H20O2 B1670066 Decanoic acid CAS No. 334-48-5

Decanoic acid

Cat. No.: B1670066
CAS No.: 334-48-5
M. Wt: 172.26 g/mol
InChI Key: GHVNFZFCNZKVNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Decanoic acid, also known as capric acid, is a medium-chain fatty acid that targets several proteins. These include furin, octanoyltransferase, 3-oxoacyl-[acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14 . These proteins play various roles in cellular processes, including protein processing, fatty acid metabolism, and bacterial protein synthesis .

Mode of Action

This compound interacts with its targets in a way that can alter their function. For instance, it acts as a non-competitive antagonist at therapeutically relevant concentrations, in a voltage- and subunit-dependent manner . This interaction can lead to changes in the activity of the targeted proteins, thereby influencing cellular processes .

Biochemical Pathways

This compound is involved in the β-oxidation pathway, a metabolic process that breaks down fatty acids to produce energy . It is also involved in the production of ketone bodies, which are used as alternative energy substrates in the body . Moreover, this compound can influence the activity of the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism .

Pharmacokinetics

It has been suggested that this compound can enhance the absorption of certain compounds in the gastrointestinal tract . More research is needed to fully elucidate the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound can lead to various molecular and cellular effects. For example, it has been shown to promote a balanced metabolic profile and maintain mitochondrial integrity . It can also enhance the activity of certain enzymes, such as SIRT1, and upregulate the mitochondrial respiratory chain complexes . These effects can contribute to the overall health benefits of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Therefore, it is essential to handle and dispose of this compound appropriately to minimize its environmental impact . Additionally, the presence of other substances, such as salts, can potentially affect the action of this compound .

Biochemical Analysis

Biochemical Properties

Decanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing metabolic processes. One of the key interactions is with the enzyme acyl-CoA synthetase, which catalyzes the conversion of this compound into decanoyl-CoA, a crucial step in fatty acid metabolism . Additionally, this compound has been shown to inhibit the activity of diacylglycerol kinase, an enzyme involved in phosphoinositide turnover, thereby affecting cellular signaling pathways . It also activates the nuclear peroxisome proliferator-activated receptor gamma receptor, leading to increased mitochondrial proliferation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to enhance mitochondrial function and regulate the number of mitochondria in cells, which is particularly beneficial for energy production and cellular metabolism . In neuronal cells, this compound has demonstrated anticonvulsant properties, making it a potential therapeutic agent for epilepsy . It also influences cell signaling pathways by inhibiting excitatory α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a role in synaptic transmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of diacylglycerol kinase, reducing the production of diacylglycerol and subsequent activation of protein kinase C . This inhibition affects various signaling pathways, including those involved in cell growth and differentiation. This compound also activates peroxisome proliferator-activated receptor gamma, promoting the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation . Additionally, it has been shown to inhibit the mTORC1 pathway, which is crucial for cell growth and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term exposure to this compound has been associated with sustained improvements in mitochondrial function and energy metabolism . Prolonged exposure may also lead to adaptive changes in cellular processes, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve insulin sensitivity and lipid profiles without inducing weight gain . At high doses, it may cause adverse effects such as gastrointestinal discomfort and liver toxicity . The threshold for these effects varies depending on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid β-oxidation and ketogenesis. In the liver, this compound is converted into decanoyl-CoA by acyl-CoA synthetase, which then enters the β-oxidation pathway to produce acetyl-CoA . Acetyl-CoA can be further utilized in the citric acid cycle or converted into ketone bodies, which serve as alternative energy sources for the brain and other tissues . This compound also influences glutamine metabolism and the Warburg effect in cancer cells, highlighting its role in cellular energy homeostasis .

Transport and Distribution

Within cells, this compound is transported and distributed by various transporters and binding proteins. It is primarily transported in the bloodstream bound to albumin and other lipoproteins . Once inside the cell, this compound is taken up by fatty acid transport proteins and transported to the mitochondria for β-oxidation . It can also be incorporated into cellular membranes, influencing membrane fluidity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, endoplasmic reticulum, and lipid droplets . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, this compound undergoes β-oxidation to produce energy . In the endoplasmic reticulum, it is involved in the synthesis of triglycerides and phospholipids . The presence of this compound in lipid droplets suggests its role in energy storage and lipid metabolism .

Chemical Reactions Analysis

Types of Reactions: Capric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Esterification: Acid catalysts such as sulfuric acid are commonly used.

Major Products:

Comparison with Similar Compounds

Capric acid is similar to other medium-chain fatty acids, such as:

Uniqueness: Capric acid is unique due to its specific chain length (ten carbon atoms) and its diverse range of applications in various fields, from industrial uses to potential therapeutic effects in neurological disorders .

Properties

IUPAC Name

decanoic acid
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InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)
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InChI Key

GHVNFZFCNZKVNT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC(=O)O
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Molecular Formula

C10H20O2
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Related CAS

1002-62-6 (hydrochloride salt)
Record name Decanoic acid
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DSSTOX Substance ID

DTXSID9021554
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Molecular Weight

172.26 g/mol
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Physical Description

Decanoic acid is a white crystalline solid with a rancid odor. Melting point 31.5 °C. Soluble in most organic solvents and in dilute nitric acid; non-toxic. Used to make esters for perfumes and fruit flavors and as an intermediate for food-grade additives., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, White solid with an unpleasant odor; Insoluble in water; mp = 31.5 deg C; [Hawley] Off-white wax or crystalline solid with a rancid odor; Insoluble in water; [MSDSonline], Solid, white crystals/unpleasant, rancid odour
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Boiling Point

514 to 518 °F at 760 mmHg (NTP, 1992), 268.7 °C, 268.00 to 270.00 °C. @ 760.00 mm Hg
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Flash Point

235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Practically insol in water (0.015 g/100 g at 20 °C); sol in ethanol; ether; chloroform; benzene; carbon disulfide; dilute nitric acid, Very soluble in acetone, benzene, ethyl ether, ethanol, Soluble in most organic solvents and dilute nitric acid, In water solubility, 61.8 mg/L at 25 °C, 0.0618 mg/mL, soluble in most organic solvents; practically insoluble in water
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Density

0.893 (USCG, 1999) - Less dense than water; will float, 0.890 at 40 °C/4 °C, Precipitates unchanged from dil nitric acid (density 1.14) by addition of water, Density/Specfific gravity: 0.88 kg/l at 4 °C
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Vapor Pressure

1 mmHg at 257 °F ; 5 mmHg at 287.6 °F; 760 mmHg at 515.1 °F (NTP, 1992), 0.000366 [mmHg], 3.66X10-4 mm Hg at 25 °C
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Mechanism of Action

It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ..., ... the effect of fatty acids on interleukin (IL)-8 production in a human intestinal epithelial cell line (Caco-2) /was investigated/. The cells were cultured as monolayers on microporous membranes in culture inserts. Oleic acid (OA), capric acid (CA), docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) were applied to the apical compartment of Caco-2 cell monolayers. The concentration of IL-8 in the basolateral medium was measured by using enzyme-linked immunosorbent assay, and the expression of IL-8 mRNA was measured by using competitive reverse transcription--polymerase chain reaction. Protein kinase C inhibitors (GF109203X and calphostin C) and H-7 (a protein kinase inhibitor) were used to study the mechanisms by which IL-8 production is stimulated. Both OA and CA enhanced IL-8 production (approximately fivefold), whereas DHA and EPA did not. Both OA and CA also enhanced IL-1-induced IL-8 production. The onset of OA-induced IL-8 production was delayed compared with that of CA-induced IL-8 production. Both OA and CA enhanced IL-8 mRNA expression (approximately fivefold) after 6 and 3 hr, respectively. The protein kinase inhibitor (H-7) reduced both OA- and CA-induced IL-8 production by 88.0 and 85.9%, respectively. The protein kinase C inhibitors (GF109203X and calphostin C) reduced OA-induced IL-8 production by 29.3 and 54.5%, respectively, but showed no effect on CA-induced IL-8 production. These findings suggest that not only OA but also CA stimulates IL-8 production in intestinal epithelial cells, and the mechanisms of action differ between OA and CA.
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Color/Form

Crystalline solid, White crystals, Needles, White crystals or needles, Pale yellow solid

CAS No.

334-48-5
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

88.7 °F (NTP, 1992), 31.5 °C, 31.9 °C
Record name DECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17804
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Capric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Capric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

We transferred approximately 60% of the required sterile water volume into a suitable container. We added the appropriate amount (as indicated in the table below) of tromethamine, trolamine, citric acid anhydrous, and sodium hydroxide pellets to the container and mixed well until dissolved. We adjusted the temperature to 21-25° C. (or room temperature) and measured the pH of the liquid. We adjusted the pH to 7.7-7.9 as necessary using 1N sodium hydroxide or 1N hydrochloric acid. We then adjusted the temperature to 45-50° C. by warming on a hotplate and maintained this temperature. We then added the capric acid to the warm solution and mixed until the capric acid was dissolved. We adjusted the temperature to 21-25° C. (or room temperature) and measured the pH of the liquid. As needed, we adjusted the pH to 7.7-7.9 using 1N sodium hydroxide or 1N hydrochloric acid. We then mixed the solution for 5 minutes. We added appropriate amount of sterile water to equal 100% of the required volume and mixed well.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.